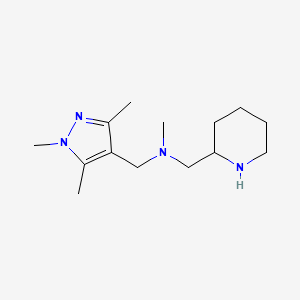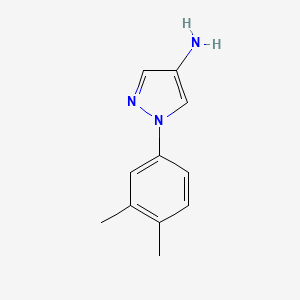![molecular formula C10H10N2O3 B11782688 2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,6-dimetil-7-oxo-6,7-dihidro-1H-pirrolo[2,3-c]piridina-3-carboxílico es un compuesto heterocíclico que pertenece a la familia de las pirrolopiridinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2,6-dimetil-7-oxo-6,7-dihidro-1H-pirrolo[2,3-c]piridina-3-carboxílico típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de 2,6-dimetilpiridina con acetoacetato de etilo en presencia de una base puede conducir a la formación de la estructura pirrolopiridínica deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis en flujo continuo y el uso de catalizadores avanzados para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2,6-dimetil-7-oxo-6,7-dihidro-1H-pirrolo[2,3-c]piridina-3-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados pirrolopiridínicos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Se suelen emplear agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
El ácido 2,6-dimetil-7-oxo-6,7-dihidro-1H-pirrolo[2,3-c]piridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2,6-dimetil-7-oxo-6,7-dihidro-1H-pirrolo[2,3-c]piridina-3-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del indol: Estos compuestos comparten una estructura heterocíclica similar y son conocidos por sus actividades biológicas.
Derivados de la quinolona: Estos compuestos también exhiben actividades farmacéuticas y biológicas significativas.
Unicidad
El ácido 2,6-dimetil-7-oxo-6,7-dihidro-1H-pirrolo[2,3-c]piridina-3-carboxílico es único debido a sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2,6-dimethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-7(10(14)15)6-3-4-12(2)9(13)8(6)11-5/h3-4,11H,1-2H3,(H,14,15) |
Clave InChI |
AEFXJZIJIJYEMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C(=O)N(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
